Navitoclax

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Navitoclax is a small molecule inhibitor that targets a protein called BCL-2. BCL-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting BCL-2, Navitoclax can trigger apoptosis in cancer cells, making it a potential therapeutic agent. Here's a closer look at its applications in scientific research:

Anti-Cancer Properties

One of the most widely explored areas of Navitoclax research is its potential for cancer treatment. BCL-2 overexpression is observed in many cancers, allowing cancer cells to evade apoptosis and survive []. Navitoclax's ability to inhibit BCL-2 has shown promise in pre-clinical studies, inducing cell death in various cancer cell lines [, ].

Combination Therapy:

Research suggests that Navitoclax might be more effective when combined with other therapies. For instance, studies have shown that Navitoclax combined with chemotherapy or other targeted therapies can lead to synergistic cell death effects in cancer cells [].

Navitoclax, previously known as ABT-263, is an experimental orally active anti-cancer drug that functions primarily as a B-cell lymphoma 2 (Bcl-2) family protein inhibitor. It targets several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w, which play crucial roles in regulating apoptosis, the process of programmed cell death. By inhibiting these proteins, Navitoclax promotes apoptosis in cancer cells that often evade cell death due to the overexpression of Bcl-2 family members .

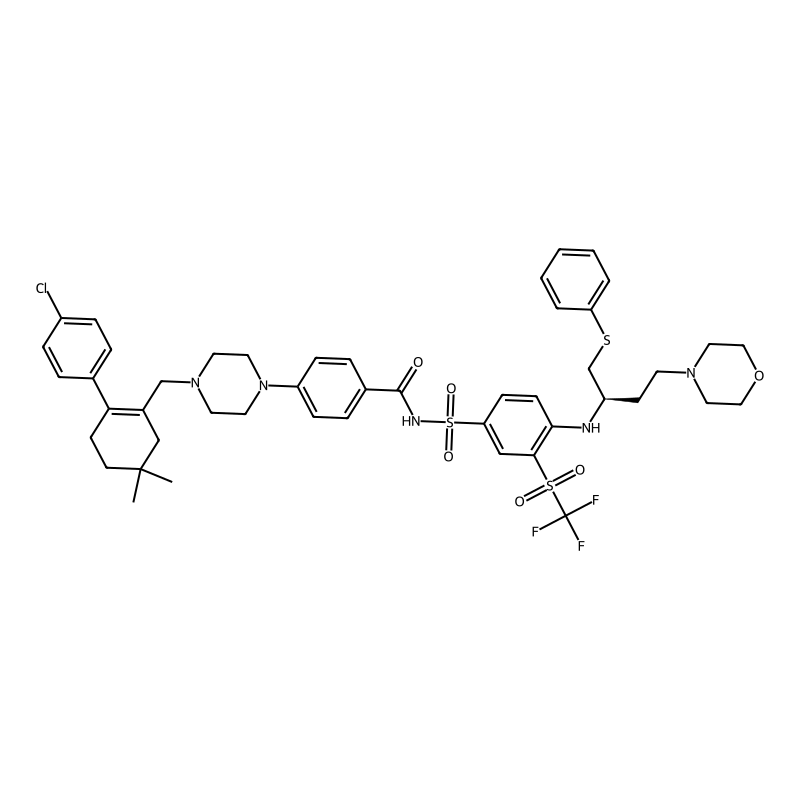

The chemical structure of Navitoclax is complex, with a molecular formula of C₄₇H₅₅ClF₃N₅O₆S₃, and it has a molecular weight of approximately 974.613 g/mol . Its design aims to enhance bioavailability and therapeutic efficacy compared to its predecessor, ABT-737, which faced challenges related to poor pharmacokinetics and bioavailability .

- Navitoclax belongs to a class of drugs called BH3 mimetics. These molecules mimic the action of natural proteins called BH3 domains, which trigger apoptosis [].

- Bcl-2 proteins are another group of proteins that regulate apoptosis. In healthy cells, the balance between BH3 proteins and Bcl-2 proteins determines cell survival. Cancer cells often overexpress Bcl-2 proteins, promoting their survival [].

- Navitoclax binds to Bcl-2 proteins, preventing them from inhibiting apoptosis. This allows BH3 proteins to initiate cell death in cancer cells [].

- As an investigational drug, the safety profile of Navitoclax is still under investigation. Clinical trials are designed to assess potential side effects and safety concerns [].

- Studies suggest that Navitoclax may cause thrombocytopenia (low blood platelet count) as a side effect [].

Please note:

- The information provided is based on publicly available scientific research and does not constitute medical advice.

- Navitoclax is an investigational drug and is not yet approved for any medical use.

Navitoclax operates through a mechanism involving the binding to the BH3 binding groove of Bcl-2 proteins. This binding displaces pro-apoptotic proteins such as Bim, leading to the release of cytochrome c from mitochondria and triggering the apoptotic cascade . The compound's ability to induce apoptosis is particularly pronounced during mitotic arrest, where it significantly enhances cell death in combination with other chemotherapeutic agents like paclitaxel .

Navitoclax has demonstrated potent anti-cancer activity across various types of malignancies. It has been particularly effective against small cell lung cancer and acute lymphocytic leukemia when used alone or in combination with other therapies . The drug's mechanism involves not only inducing apoptosis but also acting as a senolytic agent, selectively eliminating senescent cells without affecting non-senescent counterparts .

Clinical studies have shown that Navitoclax can enhance the effects of chemotherapy by overcoming resistance mechanisms in cancer cells. For instance, its combination with irradiation has been shown to synergistically increase apoptosis rates in head and neck squamous cell carcinoma .

The synthesis of Navitoclax involves several steps that modify the structure of ABT-737 to improve its pharmacological properties. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:

- Modification of Core Structure: Altering the core components to optimize binding affinity to Bcl-2 family proteins.

- Functional Group Introduction: Adding functional groups that enhance solubility and bioavailability.

- Purification: Utilizing chromatographic techniques to isolate the final product from reaction by-products.

These modifications aim to maximize the drug's potency while minimizing adverse effects such as thrombocytopenia caused by Bcl-xL inhibition .

Navitoclax is primarily investigated for its applications in oncology. Its potential uses include:

- Treatment of small cell lung cancer.

- Management of acute lymphocytic leukemia.

- Combination therapy for solid tumors alongside other chemotherapeutic agents.

- Exploration as a senolytic agent for age-related conditions and diseases like Alzheimer's disease .

Clinical trials are ongoing to evaluate its efficacy and safety profiles across different cancer types and treatment regimens.

Interaction studies have highlighted Navitoclax's ability to enhance the efficacy of other treatments. For example:

- Combination with Chemotherapy: It has been shown to potentiate the effects of microtubule-targeting agents like paclitaxel during mitotic arrest .

- Synergy with Irradiation: Studies indicate a strong synergistic effect when combined with radiation therapy in head and neck cancers, leading to increased apoptosis rates compared to either treatment alone .

- Potential Drug Interactions: Caution is advised when co-administering Navitoclax with drugs that may increase the risk of methemoglobinemia .

Navitoclax shares similarities with other compounds targeting the Bcl-2 family but is unique due to its specific binding profile and dual inhibition capabilities.

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Venetoclax | Selective inhibitor of Bcl-2 | Primarily targets Bcl-2; less effective against Bcl-xL |

| Obatoclax | Inhibits multiple Bcl-2 family members | Less selective; broader action but more side effects |

| ABT-737 | Inhibitor of Bcl-2 and Bcl-xL | Poor bioavailability; less effective than Navitoclax |

| AT-101 | Dual inhibitor of Bcl-2 and Mcl-1 | Less potent than Navitoclax; broader target range |

Navitoclax stands out for its ability to inhibit both Bcl-xL and Mcl-1 effectively while promoting significant apoptotic responses in resistant cancer types .

B Cell Lymphoma 2 Family Proteins as Molecular Targets

Anti-apoptotic proteins B cell lymphoma 2, B cell lymphoma-extra large and B cell lymphoma W preserve cell survival by sequestering the BH3 α-helices of pro-death mediators such as B-cell lymphoma-2-interacting mediator of cell death and B-cell lymphoma-2-associated X protein, preventing pore formation in the outer mitochondrial membrane [1] [2]. Navitoclax occupies the canonical hydrophobic groove of these anti-apoptotic proteins and liberates the sequestered pro-death partners, thereby triggering cytochrome c release and caspase activation [3] [4]. Functional profiling shows that malignant cells whose survival is dominated by B cell lymphoma-2 or B cell lymphoma-extra large expression undergo rapid mitochondrial outer-membrane permeabilisation within two hours of exposure to navitoclax [5] [6].

B Cell Lymphoma Homology Domain 3-Mimetic Properties and Binding-Domain Interactions

Navitoclax is a “B cell lymphoma homology domain 3–mimetic”: its scaffold projects hydrophobic “h anchors” that replicate the positions of leucine and isoleucine residues found in native BH3 helices. High-resolution crystallography of full-length B cell lymphoma-extra large complexed with navitoclax (Protein Data Bank entry 4QNQ) reveals that the compound inserts two aromatic rings into the P2 and P4 sub-pockets, while its sulfonyl benzamide extends toward the P1 pocket, reproducing the three-point attachment geometry of physiological BH3 helices [7]. Structure-based mutagenesis confirms that substitution of pocket-lining residues (for example glycine 138 or phenylalanine 146 in B cell lymphoma-extra large) markedly weakens navitoclax binding, underscoring the specificity of the drug–groove interface [8]. Fluorescence-based displacement assays further demonstrate that navitoclax ejects^* B-cell lymphoma-2-interacting mediator of cell death and B-cell lymphoma-2-associated X protein from both B cell lymphoma-2 and B cell lymphoma-extra large, but fails to displace these peptides from myeloid cell leukaemia 1, reflecting the latter’s divergent groove topology [9].

Differential Binding Affinity for B Cell Lymphoma 2, B Cell Lymphoma-Extra Large and B Cell Lymphoma W

Isothermal titration calorimetry and fluorescence-energy transfer competition assays converge on low-nanomolar equilibrium dissociation constants for navitoclax versus its principal targets, whereas affinity for myeloid cell leukaemia 1 is three orders of magnitude weaker [5] [4].

| Anti-apoptotic protein | Equilibrium dissociation constant (Ki) of navitoclax | Key literature sources |

|---|---|---|

| B cell lymphoma 2 | < 1 nM [5] [4] | |

| B cell lymphoma-extra large | 0.4–0.5 nM [10] [11] | |

| B cell lymphoma W | < 1 nM [5] [4] | |

| Myeloid cell leukaemia 1 | > 1000 nM (weak, not quantifiable in standard assays) [1] [3] |

Selective potency translates into cell-line responses that mirror anti-apoptotic dependencies (Table 2).

| Representative cell line (oncogenic context) | Dominant survival dependency | Half-maximal inhibitory concentration for navitoclax | Reference |

|---|---|---|---|

| WaGa (Merkel cell carcinoma) | B cell lymphoma 2 | 95.6 nM [12] | |

| MKL-1 (Merkel cell carcinoma) | B cell lymphoma 2 | 122 nM [12] | |

| SUPHD1 (Hodgkin lymphoma) | B cell lymphoma 2 | 130 nM (0.13 µM) [13] | |

| L 428 (Hodgkin lymphoma) | B cell lymphoma-extra large | 330 nM (0.33 µM) [13] | |

| MKL-2 (Merkel cell carcinoma) | B cell lymphoma 2 low; B cell lymphoma W moderate | 323 nM [12] | |

| REH (acute lymphoblastic leukaemia) | B cell lymphoma 2 | 98 nM [12] |

The affinity hierarchy explains why over-expression of myeloid cell leukaemia 1 confers primary resistance, whereas elevated B cell lymphoma-extra large levels sensitize tumours to navitoclax in combination with anti-mitotic agents that deplete myeloid cell leukaemia 1 [6] [14].

Structure–Activity Relationships in B Cell Lymphoma 2 Protein Inhibition

Rational evolution from the intravenous-only lead compound ABT-737 to navitoclax involved three strategic modifications:

- Conversion of the carboxylic acid to an N-acyl-sulfonamide improved passive permeability while preserving hydrogen-bond complementarity inside the P4 pocket [4].

- Rigidification of the central bicyclic ring system maintained the spatial orientation of the two P2-engaging phenyl groups, retaining sub-nanomolar affinity for B cell lymphoma 2 and B cell lymphoma-extra large [4] [7].

- Addition of a morpholine moiety enhanced aqueous solubility, enabling oral bioavailability of twenty to fifty per cent across pre-clinical species [4].

Subsequent reverse-engineering of the P2 and P4 substituents generated venetoclax, which sterically disfavour binding to B cell lymphoma-extra large while intensifying contacts with B cell lymphoma 2, illustrating how subtle pocket-directed changes can sculpt isoform selectivity [15]. Newly developed proteolysis-targeting chimaeras that link navitoclax to von Hippel–Lindau ligands exploit the same groove contacts but promote ubiquitylation-driven degradation of B cell lymphoma-extra large and B cell lymphoma 2, emphasising the continuing relevance of the navitoclax pharmacophore for next-generation degraders [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Cellular process

Apoptosis

BCL2L [HSA:598 599 4170 597] [KO:K04570 K02163 K02539 K02162]

Other CAS

Wikipedia

Use Classification

Dates

Gandhi L, Camidge DR, Ribeiro de Oliveira M, Bonomi P, Gandara D, Khaira D, Hann CL, McKeegan EM, Litvinovich E, Hemken PM, Dive C, Enschede SH, Nolan C, Chiu YL, Busman T, Xiong H, Krivoshik AP, Humerickhouse R, Shapiro GI, Rudin CM (March 2011). "Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors". Journal of Clinical Oncology. 29 (7): 909–16. doi:10.1200/JCO.2010.31.6208. PMC 4668282. PMID 21282543.

Leverson JD, Phillips DC, Mitten MJ, Boghaert ER, Diaz D, Tahir SK, et al. (March 2015). "Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy". Science Translational Medicine. 7 (279): 279ra40. doi:10.1126/scitranslmed.aaa4642. PMID 25787766.

Chen, J.; Jin, S.; Abraham, V.; Huang, X.; Liu, B.; Mitten, M. J.; Nimmer, P.; Lin, X.; Smith, M.; Shen, Y.; Shoemaker, A. R.; Tahir, S. K.; Zhang, H.; Ackler, S. L.; Rosenberg, S. H.; Maecker, H.; Sampath, D.; Leverson, J. D.; Tse, C.; Elmore, S. W. (2011). "The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo". Molecular Cancer Therapeutics. Mol Cancer Ther. 2011 Dec;10(12):2340-9. doi: 10.1158/1535-7163.MCT-11-0415. Epub 2011 Sep 13. 10 (12): 2340–9. doi:10.1158/1535-7163.MCT-11-0415. PMID 21914853.

Zhu Y, Tchkonia T, Fuhrmann-Stroissnigg H, Dai HM, Ling YY, Stout MB, et al. (June 2016). "Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors". Aging Cell. 15 (3): 428–35. doi:10.1111/acel.12445. PMC 4854923. PMID 26711051.

Chang J, Wang Y, Shao L, Laberge RM, Demaria M, Campisi J, Janakiraman K, Sharpless NE, Ding S, Feng W, Luo Y, Wang X, Aykin-Burns N, Krager K, Ponnappan U, Hauer-Jensen M, Meng A, Zhou D (January 2016). "Clearance of senescent cells by ABT263 rejuvenates aged hematopoietic stem cells in mice". Nature Medicine. 22 (1): 78–83. doi:10.1038/nm.4010. PMC 4762215. PMID 26657143.

Bussian, Tyler J.; Aziz, Asef; Meyer, Charlton F.; Swenson, Barbara L.; van Deursen, Jan M.; Baker, Darren J. (October 2018). "Clearance of senescent glial cells prevents tau-dependent pathology and cognitive decline". Nature. 562 (7728): 578–582. doi:10.1038/s41586-018-0543-y. ISSN 1476-4687.

Hauck P, Chao BH, Litz J, Krystal GW (April 2009). "Alterations in the Noxa/Mcl-1 axis determine sensitivity of small cell lung cancer to the BH3 mimetic ABT-737". Molecular Cancer Therapeutics. 8 (4): 883–92. doi:10.1158/1535-7163.MCT-08-1118. PMID 19372561.

National Cancer Institute (sponsor), Corcoran R. "Trametinib and Navitoclax in Treating Patients With Advanced or Metastatic Solid Tumors". ClinicalTrials.gov. National Institutes of Health. Retrieved 24 June 2017. ClinicalTrials.gov Identifier: NCT02079740